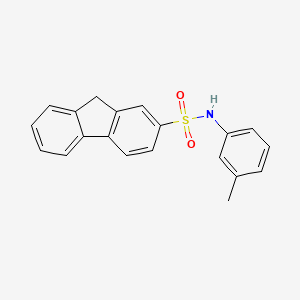
2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid typically involves the chlorination of 1-methyl-6-oxo-pyridine-3-carboxylic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring .
Aplicaciones Científicas De Investigación
2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloro-1-methyl-6-oxo-pyridine-3-carboxylate
- 2-Methylpyridine-3-carboxylic acid
- Quinoline derivatives
Uniqueness
2-Chloro-1-methyl-6-oxo-pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C7H6ClNO3 |
|---|---|
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
2-chloro-1-methyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6ClNO3/c1-9-5(10)3-2-4(6(9)8)7(11)12/h2-3H,1H3,(H,11,12) |
Clave InChI |
ZAPWNCMJTXAINY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C=CC(=C1Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide](/img/structure/B13992308.png)

![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)
![3-[2-[3-[(3-Carbamimidoylanilino)diazenyl]-5-ethyl-6-phenylphenanthridin-5-ium-8-yl]iminohydrazinyl]benzenecarboximidamide;chloride](/img/structure/B13992320.png)

![5-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13992327.png)


![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B13992341.png)



![1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13992350.png)
![1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole](/img/structure/B13992356.png)
